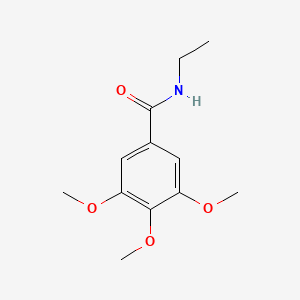
N-cyclopropyl-2-(2-pyridinylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-(2-pyridinylthio)acetamide, also known as CPPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. CPPTA is a thioacetamide derivative that has been synthesized and studied for its effects on the central nervous system. In
作用機序
N-cyclopropyl-2-(2-pyridinylthio)acetamide is known to interact with GPCRs, specifically the dopamine D3 receptor. It acts as a partial agonist, meaning it can activate the receptor to a certain degree but not to the same extent as a full agonist. N-cyclopropyl-2-(2-pyridinylthio)acetamide has also been shown to have an allosteric modulatory effect on the dopamine D2 receptor, which can further enhance its pharmacological properties.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2-pyridinylthio)acetamide has been shown to have various biochemical and physiological effects. In studies on animal models, N-cyclopropyl-2-(2-pyridinylthio)acetamide has been shown to increase locomotor activity and reduce catalepsy, which are symptoms associated with Parkinson's disease. It has also been shown to have antipsychotic effects, making it a potential treatment for schizophrenia. Additionally, N-cyclopropyl-2-(2-pyridinylthio)acetamide has been shown to have anxiolytic effects, reducing anxiety in animal models.
実験室実験の利点と制限
One of the main advantages of N-cyclopropyl-2-(2-pyridinylthio)acetamide in lab experiments is its specificity for the dopamine D3 receptor, which allows for targeted studies on this receptor. However, one limitation is that N-cyclopropyl-2-(2-pyridinylthio)acetamide has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several possible future directions for the study of N-cyclopropyl-2-(2-pyridinylthio)acetamide. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Further studies can explore its efficacy and safety in human trials. Another area of interest is its potential use as a tool in the study of GPCRs, particularly the dopamine D3 receptor. Studies can explore its modulatory effects on this receptor and its potential as a research tool for studying GPCRs. Additionally, studies can explore the development of more stable derivatives of N-cyclopropyl-2-(2-pyridinylthio)acetamide to overcome its short half-life and improve its pharmacological properties.
Conclusion:
In conclusion, N-cyclopropyl-2-(2-pyridinylthio)acetamide, or N-cyclopropyl-2-(2-pyridinylthio)acetamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. It has been studied for its effects on the central nervous system, particularly its potential as a treatment for neurological disorders and its use as a tool in the study of GPCRs. Further studies can explore its potential in these areas and its development as a research tool.
合成法
The synthesis of N-cyclopropyl-2-(2-pyridinylthio)acetamide involves a multi-step process that begins with the reaction of 2-chloropyridine with sodium thiomethoxide to form 2-pyridinethiol. This is followed by the reaction of 2-pyridinethiol with cyclopropylcarbonyl chloride to form N-cyclopropyl-2-pyridinethioacetamide. Finally, the reaction of N-cyclopropyl-2-pyridinethioacetamide with 2-chloroacetyl chloride results in the formation of N-cyclopropyl-2-(2-pyridinylthio)acetamide.
科学的研究の応用
N-cyclopropyl-2-(2-pyridinylthio)acetamide has been studied for its potential pharmacological properties in various scientific research applications. One of the main areas of interest is its effect on the central nervous system, particularly its potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. N-cyclopropyl-2-(2-pyridinylthio)acetamide has also been studied for its potential use as a tool in the study of G protein-coupled receptors (GPCRs), which are involved in various physiological processes.
特性
IUPAC Name |
N-cyclopropyl-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c13-9(12-8-4-5-8)7-14-10-3-1-2-6-11-10/h1-3,6,8H,4-5,7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUOAROQHNHMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772557.png)
![2-({[(3-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5772559.png)
![2-(4-methylphenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5772564.png)


![6-nitro-1,3-benzodioxole-5-carbaldehyde {6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5772599.png)
![ethyl {[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetate](/img/structure/B5772604.png)
![4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5772607.png)


![4-hydroxy-2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5772620.png)
![{[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5772626.png)

![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5772637.png)